2-(4-Aminophenoxy)-2-methylpropanoic acid
Overview
Description
Mechanism of Action
Target of Action
Similar compounds such as 2-amino-4-(hydroxymethyl-phosphinyl)butanoic acid have been found to target glutamine synthetase .
Mode of Action
It’s likely that the compound interacts with its targets through a mechanism similar to other aminophenol derivatives . These compounds often work by binding to their target proteins and modulating their activity, leading to changes in cellular function .
Biochemical Pathways
Amino acids and their derivatives are known to play regulatory roles in key metabolic cascades, gene expressions, and cell-to-cell communication via a variety of cell signaling pathways .
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetic properties could provide some insights .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antimicrobial activity .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can affect the stability and efficacy of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pregnanediol-3-Glucuronide is synthesized through the glucuronidation of pregnanediol. This process involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to pregnanediol . The reaction typically occurs in the liver, where pregnanediol is converted into its glucuronide form to facilitate excretion.
Industrial Production Methods
Industrial production of Pregnanediol-3-Glucuronide involves the extraction and purification of the compound from biological sources, such as urine or feces, where it is present as a metabolite of progesterone. The extraction process includes steps like hydrolysis, filtration, and chromatography to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Pregnanediol-3-Glucuronide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted glucuronides.
Scientific Research Applications
Pregnanediol-3-Glucuronide has several scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of progesterone metabolites.
Biology: Studied for its role in the female menstrual cycle, pregnancy, and embryogenesis.
Medicine: Used in diagnostic assays to monitor progesterone levels and assess reproductive health.
Industry: Employed in the development of hormone-based therapies and contraceptives
Comparison with Similar Compounds
Similar Compounds
Pregnanediol: The parent compound of Pregnanediol-3-Glucuronide.
Estrone Glucuronide: Another glucuronide conjugate of a steroid hormone.
Estradiol Glucuronide: A glucuronide conjugate of estradiol
Uniqueness
Pregnanediol-3-Glucuronide is unique due to its specific role as a major metabolite of progesterone. Its presence in urine and feces makes it a valuable biomarker for monitoring progesterone levels and assessing reproductive health .
Properties
IUPAC Name |
2-(4-aminophenoxy)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTARICLTMYASES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379300 | |
Record name | 2-(4-Aminophenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117011-70-8 | |
Record name | 2-(4-Aminophenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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